molecular formula C12H19F2NO2 B2905546 N-[[4-(Difluoromethyl)-1-methoxycyclohexyl]methyl]prop-2-enamide CAS No. 2411217-58-6

N-[[4-(Difluoromethyl)-1-methoxycyclohexyl]methyl]prop-2-enamide

Cat. No. B2905546
CAS RN: 2411217-58-6
M. Wt: 247.286
InChI Key: RSTIMQOLYONWDM-UHFFFAOYSA-N
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Description

“N-[[4-(Difluoromethyl)-1-methoxycyclohexyl]methyl]prop-2-enamide” is a chemical compound with the molecular formula C12H19F2NO2 and a molecular weight of 247.286. It is related to difluoromethylation processes .


Synthesis Analysis

The synthesis of such compounds often involves difluoromethylation processes . These processes have seen significant advances in recent years, particularly in the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . Various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods, have been used to construct C (sp3)–CF2H bonds .


Chemical Reactions Analysis

The chemical reactions involving such compounds are typically difluoromethylation processes . These processes involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites .

Future Directions

The future directions in the field of difluoromethylation processes could involve further advances in the formation of X–CF2H bonds . This could potentially lead to the development of new difluoromethylation reagents and methods .

properties

IUPAC Name

N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO2/c1-3-10(16)15-8-12(17-2)6-4-9(5-7-12)11(13)14/h3,9,11H,1,4-8H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTIMQOLYONWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC(CC1)C(F)F)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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